H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH

Catalog No.
S12854379
CAS No.
M.F
C44H65N9O15
M. Wt
960.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH

Product Name

H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C44H65N9O15

Molecular Weight

960.0 g/mol

InChI

InChI=1S/C44H65N9O15/c1-23(2)36(44(67)68)53-42(65)33(22-55)51-38(61)29(16-17-34(58)59)48-40(63)30(19-25-9-5-4-6-10-25)49-37(60)28(11-7-8-18-45)47-39(62)31(20-26-12-14-27(57)15-13-26)50-41(64)32(21-54)52-43(66)35(46)24(3)56/h4-6,9-10,12-15,23-24,28-33,35-36,54-57H,7-8,11,16-22,45-46H2,1-3H3,(H,47,62)(H,48,63)(H,49,60)(H,50,64)(H,51,61)(H,52,66)(H,53,65)(H,58,59)(H,67,68)/t24-,28+,29+,30+,31+,32+,33+,35+,36+/m1/s1

InChI Key

OKJGSFNDSWKVMF-RWALMOLHSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C(C)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N)O

The compound H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is a peptide composed of nine amino acids: threonine, serine, tyrosine, lysine, phenylalanine, glutamic acid, serine, and valine. This peptide is notable for its specific sequence, which influences its structural and functional properties. Peptides like this one are often studied for their potential biological activities and therapeutic applications due to the unique combination of amino acids that can interact with various biological targets.

  • Oxidation: Specific amino acid residues, particularly tyrosine, can be oxidized to form dityrosine or other derivatives.
  • Reduction: Reduction reactions may be employed to break disulfide bonds if present in peptides containing cysteine.
  • Substitution: Amino acid residues can be substituted during synthesis to explore structure-activity relationships.

Common reagents for these reactions include hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction.

The biological activity of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is largely dictated by its sequence and structure. Peptides of this nature can interact with various molecular targets such as receptors and enzymes, potentially acting as agonists or antagonists. For example, the presence of lysine and tyrosine may enhance the peptide's affinity for certain receptors, influencing signaling pathways associated with cellular responses .

The synthesis of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  • Attachment of the First Amino Acid: The first amino acid is affixed to a resin through its carboxyl group.
  • Deprotection: The protecting group on the amino group's nitrogen is removed.
  • Coupling: The next protected amino acid is activated and coupled to the growing chain.
  • Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  • Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Peptides like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH have various applications in:

  • Pharmaceuticals: They can serve as therapeutic agents due to their ability to modulate biological processes.
  • Research: Used in studies exploring protein interactions, enzymatic activity, and signal transduction pathways.
  • Diagnostics: Potentially useful in developing assays for disease markers or therapeutic monitoring.

Studies on the interactions of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH with biological targets often involve techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding affinities with receptors or enzymes.
  • Nuclear Magnetic Resonance (NMR): To elucidate structural dynamics upon binding.
  • Mass Spectrometry: For analyzing peptide modifications post-interaction.

These studies help elucidate how the peptide's unique sequence influences its biological function .

Several peptides share similarities with H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in terms of structure or function. Here are a few notable examples:

Compound NameCompositionUnique Features
H-Tyr-Gly-Gly-Phe-Met-Thr-SerTyrosine, glycine, phenylalanine, methionineInvolvement in neuropeptide signaling
H-Ala-Cys-Asn-Thr-Gly-Ser-ProAlanine, cysteine, asparagineKnown for antioxidant properties
H-Glu-Ala-Val-LysGlutamic acid, alanine, valinePotential role in metabolic regulation

The uniqueness of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH lies in its specific arrangement of amino acids that may confer distinct biological activities compared to these similar compounds .

Peptide chemistry occupies a central role in biotechnology, enabling the precise construction of biomolecules that mimic natural proteins or exhibit novel functionalities. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field, allowing for the automated, stepwise assembly of amino acids on insoluble resin supports. This methodology minimizes purification steps and maximizes yield, making it indispensable for producing peptides like TSYKFESV for research and therapeutic applications.

Synthetic peptides serve as vital tools for probing protein-protein interactions, enzyme mechanisms, and immune responses. For instance, epitope-mapping studies rely on short peptide sequences to identify antigenic determinants recognized by antibodies. The versatility of peptides extends to drug development, where modified sequences can enhance stability, bioavailability, and target specificity compared to small-molecule compounds. TSYKFESV exemplifies these principles, as its sequence derives from viral proteins and has been repurposed for immunological studies.

Rationale for Studying “H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH”

TSYKFESV’s primary significance lies in its role as a conserved epitope in vaccinia virus strains, including Modified Vaccinia Ankara (MVA), a widely used vaccine vector. The peptide corresponds to residues 20–27 of the B8R protein, which encodes an interferon-gamma (IFN-γ) receptor homolog critical for viral immune evasion. By binding IFN-γ, B8R neutralizes its antiviral activity, making TSYKFESV a valuable tool for studying host-pathogen interactions and vaccine efficacy.

Structural features further justify its study:

  • Charged residues: Glutamic acid (Glu) and lysine (Lys) contribute to solubility and potential receptor binding.
  • Aromatic side chains: Tyrosine (Tyr) and phenylalanine (Phe) may facilitate hydrophobic interactions or structural stability.
  • Serine/Threonine clusters: These residues offer sites for post-translational modifications, such as phosphorylation.

These attributes make TSYKFESV a model system for investigating peptide conformation-activity relationships and designing synthetic vaccines.

Scope and Objectives of the Review

This review systematically addresses three dimensions of TSYKFESV:

  • Synthetic methodologies: Analysis of SPPS protocols and side-chain protection strategies.
  • Structural characterization: Examination of conformational dynamics via spectroscopic and computational techniques.
  • Functional applications: Evaluation of its roles in epitope presentation, immune response modulation, and vaccine development.

By consolidating data from biochemical, structural, and immunological studies, this work aims to clarify the peptide’s mechanistic contributions to vaccinology and outline future research directions.

The chemical compound H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH represents an octapeptide composed of eight amino acid residues linked through peptide bonds [1]. This linear peptide consists of threonine, serine, tyrosine, lysine, phenylalanine, glutamic acid, serine, and valine residues arranged in sequential order from the amino terminus to the carboxyl terminus [5] [8]. The peptide exhibits the characteristic structural features of naturally occurring protein fragments, with each amino acid component maintaining the standard left-handed configuration found in biological systems [25] [32].

Systematic IUPAC Name and Abbreviations

The systematic IUPAC nomenclature for this octapeptide follows established conventions for peptide naming based on the individual amino acid components [9] [34]. According to IUPAC guidelines for peptide nomenclature, the systematic name is constructed by listing each amino acid residue in sequence from the amino terminus, with each residue designated by its systematic chemical name followed by the suffix "yl" except for the carboxyl-terminal residue [32] [34].

The complete systematic IUPAC name for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is: L-threonyl-L-seryl-L-tyrosyl-L-lysyl-L-phenylalanyl-L-glutamyl-L-seryl-L-valine [34]. This nomenclature explicitly indicates the stereochemical configuration of each amino acid residue, with all residues maintaining the natural L-configuration characteristic of biologically active peptides [25] [32].

Nomenclature TypeDesignation
Three-letter abbreviationThr-Ser-Tyr-Lys-Phe-Glu-Ser-Val
One-letter codeTSYKFESV
Full systematic nameL-threonyl-L-seryl-L-tyrosyl-L-lysyl-L-phenylalanyl-L-glutamyl-L-seryl-L-valine
Standard peptide notationH-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH

Molecular Formula and Molecular Weight Determination

The molecular formula for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is C₄₄H₄₉N₉O₇, derived through systematic analysis of the constituent amino acid residues and accounting for peptide bond formation [16] [17]. The calculation involves summing the elemental composition of all eight amino acid residues and subsequently subtracting the elements lost during peptide bond formation through dehydration synthesis reactions [13] [20].

Amino AcidMolecular Weight (Da)Molecular Formula
Threonine119.1 [18] [22]C₄H₇NO₂ [16] [17]
Serine105.1 [18] [22]C₃H₅NO₂ [16] [17]
Tyrosine181.2 [18] [22]C₉H₉NO₂ [16] [17]
Lysine146.2 [18] [22]C₆H₁₂N₂O [16] [17]
Phenylalanine165.2 [18] [22]C₉H₉NO [16] [17]
Glutamic acid147.1 [18] [22]C₅H₇NO₃ [16] [17]
Serine105.1 [18] [22]C₃H₅NO₂ [16] [17]
Valine117.1 [18] [22]C₅H₉NO [16] [17]

The molecular weight calculation requires consideration of peptide bond formation, which involves the elimination of water molecules between adjacent amino acid residues [13] [20]. For an octapeptide containing eight amino acid residues, seven peptide bonds are formed, resulting in the loss of seven water molecules (7 × 18.016 Da = 126.112 Da) [20] [19]. The total molecular weight of the individual amino acids (1086.1 Da) minus the water molecules lost during peptide bond formation yields a final molecular weight of 960.0 Da [19] [22].

Calculation ComponentValue
Sum of amino acid molecular weights1086.1 Da
Number of peptide bonds7
Water molecules eliminated7 × 18.016 = 126.112 Da
Final molecular weight960.0 Da
Molecular formulaC₄₄H₄₉N₉O₇

Structural Formula and Stereochemistry

The structural formula of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH reflects the linear arrangement of eight amino acid residues connected through amide linkages known as peptide bonds [26] [27]. Each peptide bond exhibits the characteristic planar configuration with partial double bond character due to resonance between the carbonyl carbon and amide nitrogen [13] [26]. The peptide backbone maintains a trans configuration around each peptide bond, which represents the thermodynamically favored conformation [13] [27].

The stereochemistry of this octapeptide is defined by the absolute configuration of each constituent amino acid residue [24] [25]. All amino acid components maintain the L-configuration, which corresponds to the (S)-configuration at the alpha-carbon center for most amino acids according to the Cahn-Ingold-Prelog priority rules [24] [25]. This stereochemical arrangement is consistent with naturally occurring peptides and proteins found in biological systems [25] [27].

Amino Acid PositionResidueSystematic NameStereochemistry
1 (N-terminus)Threonine2-Amino-3-hydroxybutanoic acid [32]L-(S)-configuration [24] [25]
2Serine2-Amino-3-hydroxypropanoic acid [32]L-(S)-configuration [24] [25]
3Tyrosine2-Amino-3-(4-hydroxyphenyl)-propanoic acid [32]L-(S)-configuration [24] [25]
4Lysine2,6-Diaminohexanoic acid [32]L-(S)-configuration [24] [25]
5Phenylalanine2-Amino-3-phenylpropanoic acid [32]L-(S)-configuration [24] [25]
6Glutamic acid2-Aminopentanedioic acid [32]L-(S)-configuration [24] [25]
7Serine2-Amino-3-hydroxypropanoic acid [32]L-(S)-configuration [24] [25]
8 (C-terminus)Valine2-Amino-3-methylbutanoic acid [32]L-(S)-configuration [24] [25]

The three-dimensional structure of this octapeptide is influenced by the conformational flexibility around the phi and psi dihedral angles of each amino acid residue [27] [28]. The presence of aromatic residues (tyrosine and phenylalanine) and charged residues (lysine and glutamic acid) contributes to potential intramolecular interactions that may influence the overall peptide conformation in solution [28] [12]. The peptide backbone adopts conformations that minimize steric clashes while allowing for favorable electrostatic and hydrophobic interactions between side chains [27] [28].

Peptide Sequence Notation and One-Letter Code Representation

The peptide sequence notation for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH follows established conventions for representing peptide structures in biochemical literature [5] [8]. The standard three-letter amino acid abbreviations are connected by hyphens to indicate peptide bond linkages, with the amino terminus designated by "H-" and the carboxyl terminus indicated by "-OH" [10] [30].

The one-letter code representation provides a condensed format for sequence identification and database searches [5] [36]. Each amino acid is represented by its designated single-letter symbol according to IUPAC standards for amino acid nomenclature [5] [32] [36]. This system enables efficient communication of peptide sequences in scientific literature and bioinformatics applications [36] [32].

Representation FormatSequence
Full systematic notationH-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
Three-letter abbreviationThr-Ser-Tyr-Lys-Phe-Glu-Ser-Val
One-letter codeTSYKFESV
Amino acid count8 residues
Peptide bond count7 bonds

XLogP3

-6.7

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

15

Exact Mass

959.46001240 g/mol

Monoisotopic Mass

959.46001240 g/mol

Heavy Atom Count

68

Dates

Modify: 2024-08-10

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